1-benzyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Triazole compounds, which include 1-benzyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a broad spectrum of biological properties .
Mode of Action
It is known that triazole compounds can bind to proteins, lipids, dna, and rna, resulting in damage to these macromolecules . This damage can lead to various biological effects, depending on the specific targets and the nature of the interactions .
Biochemical Pathways
Triazole compounds are known to interact with a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties can significantly impact a drug’s bioavailability .
Result of Action
The damage to proteins, lipids, dna, and rna caused by triazole compounds can lead to various biological effects, depending on the specific targets and the nature of the interactions .
Action Environment
The action, efficacy, and stability of 1-Benzyltriazole-4-carbohydrazide can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the pH, temperature, and other physical conditions can impact the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators
Cellular Effects
For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.
Industrial Production Methods: Industrial production of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide may involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Amines, hydrazines.
Substitution: Benzyl-substituted triazoles.
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other triazole derivatives:
Similar Compounds: 1-benzyl-4-phenyl-1H-1,2,3-triazole, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness: The presence of the carbohydrazide group in this compound imparts unique chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
1-benzyltriazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-12-10(16)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWSTTVUEAGEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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